1,4-Dioxaspiro[4.7]dodecan-6-one
Description
Significance of Spiroketals in Contemporary Organic Synthesis and Natural Product Chemistry
Spiroketals are not merely chemical curiosities; they are integral components of numerous natural products with a wide range of biological activities. thieme-connect.commskcc.org Their unique three-dimensional and rigid structures often play a crucial role in their biological function.
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. Spiroketals fit this description perfectly. mskcc.orgrsc.org Their rigid conformational nature allows for a precise spatial arrangement of functional groups, which is often a prerequisite for specific interactions with biological macromolecules like enzymes and receptors. mskcc.org This makes them attractive targets in drug discovery and medicinal chemistry. nih.govnih.gov
Dioxaspiroketones are a subclass of spiroketals that incorporate a ketone functional group within one of the spiro-fused rings. This feature adds another layer of chemical reactivity and potential for functionalization. The presence of the carbonyl group can influence the electronic properties of the spiroketal moiety and provide a handle for further synthetic transformations. While less common than their non-ketonic counterparts, dioxaspiroketones are found in some natural products and are valuable synthetic intermediates.
Historical Context of Spiroketal Synthesis Methodologies
The synthesis of spiroketals has been a long-standing challenge in organic chemistry, with methodologies evolving significantly over time.
Historically, the synthesis of spiroketals relied heavily on thermodynamically controlled processes. mskcc.org This typically involves the acid-catalyzed cyclization of a dihydroxyketone precursor. In these reactions, the product distribution is governed by the relative stability of the possible stereoisomers, often leading to the formation of the most stable, or "anomeric," spiroketal. unimelb.edu.auarkat-usa.org The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to occupy the axial position.
While effective for accessing the thermodynamically favored isomer, this approach offers little control when the desired product is a less stable, or "contrathermodynamic," stereoisomer. illinois.edu This limitation spurred the development of kinetically controlled methods, which have become increasingly important in modern organic synthesis. unimelb.edu.auimperial.ac.ukwikipedia.org These methods operate under conditions where the reaction is irreversible, and the product distribution is determined by the relative rates of formation of the different stereoisomers. This allows for the selective synthesis of less stable spiroketal isomers, which are also found in nature and may possess unique biological activities. illinois.edu The development of transition-metal-catalyzed spiroketalizations has further expanded the toolbox for accessing these complex structures with high levels of stereocontrol. thieme-connect.com
Structure
3D Structure
Properties
CAS No. |
89874-33-9 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.7]dodecan-6-one |
InChI |
InChI=1S/C10H16O3/c11-9-5-3-1-2-4-6-10(9)12-7-8-13-10/h1-8H2 |
InChI Key |
IRSHQOIUDVCAQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(C(=O)CC1)OCCO2 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 1,4 Dioxaspiro 4.7 Dodecan 6 One
Fundamental Intramolecular Reaction Pathways
The reactivity of 1,4-Dioxaspiro[4.7]dodecan-6-one is largely dictated by the interplay between the dioxolane and the cyclooctanone (B32682) rings that form the spiroketal structure.
Cyclization Mechanisms in Spiroketal Formation
The formation of this compound itself is a prime example of an intramolecular cyclization reaction. Typically, this involves the acid-catalyzed reaction of a precursor molecule containing both a ketone and two hydroxyl functionalities, or a diol with a cyclic ketone. The general mechanism for the formation of the closely related 1,4-Dioxaspiro[4.5]decane involves the reaction of cyclohexanone (B45756) with ethylene (B1197577) glycol. nist.gov A similar principle applies to the synthesis of this compound, which would likely be synthesized from cyclooctane-1,2-dione and ethylene glycol.
The process is initiated by the protonation of the carbonyl oxygen of the ketone, which enhances its electrophilicity. Subsequently, one of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule, leading to the formation of a hemiketal. The second hydroxyl group then attacks the hemiketal carbon in an intramolecular fashion, and after another proton transfer, the final spiroketal is formed. The reversibility of this process is a key characteristic, and the equilibrium can be shifted towards the product by removing water from the reaction mixture.
Nucleophilic Additions and Substitutions on Spiroketal Rings
The spiroketal ring system of this compound is generally stable under neutral and basic conditions. However, the carbonyl group at the 6-position of the cyclododecanone (B146445) ring remains a site for potential nucleophilic attack. Nucleophiles can add to the carbonyl carbon, leading to the formation of an alcohol after workup. The large cyclododecanone ring may present some steric hindrance, but the fundamental reactivity of the ketone is preserved.
Nucleophilic substitution at the spirocyclic carbon (the carbon atom shared by both rings) is less common and would require activation. Under strongly acidic conditions, the ether oxygens of the dioxolane ring can be protonated, making them good leaving groups. This could potentially lead to ring-opening of the dioxolane, followed by attack of a nucleophile. However, such reactions often require harsh conditions and may lead to a mixture of products. The general principles of nucleophilic attack involve an electron-rich species (the nucleophile) donating a pair of electrons to an electron-deficient center (the electrophile). youtube.comnumberanalytics.com
Rearrangement Reactions
The strained nature of spirocyclic systems can make them susceptible to various rearrangement reactions, often triggered by specific reagents or conditions.
Epoxidation-Triggered "Inside-Out" Rearrangements of Spiroketals
A fascinating and complex type of rearrangement observed in some spiroketal systems is the "inside-out" rearrangement, which can be triggered by the epoxidation of an adjacent enol ether. nih.govcapes.gov.br While no specific studies on this compound undergoing this particular rearrangement have been documented, the general mechanism provides a potential reaction pathway if a double bond were introduced into the cyclododecanone ring.
This reaction involves the epoxidation of the enol ether, which then undergoes a cascade of bond migrations, effectively inverting the stereochemistry and connectivity of the spiroketal core. This leads to a complete remodeling of the molecular structure. nih.govcapes.gov.br Such a transformation highlights the latent reactivity within spiroketal frameworks and their potential for generating significant molecular diversity from a single precursor.
Mechanistic Studies of Spiroketal Rearrangements
Mechanistic studies of spiroketal rearrangements often reveal the involvement of ionic or radical intermediates. Acid-catalyzed rearrangements, for instance, typically proceed through oxocarbenium ion intermediates. These intermediates are stabilized by the delocalization of the positive charge onto the adjacent oxygen atom. The subsequent migration of alkyl or aryl groups, or even ring-opening and closing events, can lead to a variety of rearranged products.
The stereochemical outcome of these rearrangements is often dictated by the conformation of the spiroketal and the transition states involved. For example, in stereocontrolled spiroketal synthesis, the choice of catalyst and reaction conditions can favor either kinetic or thermodynamic products, leading to different stereoisomers. acs.orgnih.gov
Intermediate Species in Spiroketal Reactions
The reactions of spiroketals, including their formation and rearrangement, proceed through various transient intermediate species. Understanding these intermediates is crucial for predicting reaction outcomes and designing synthetic strategies.
In acid-catalyzed reactions, as mentioned, oxocarbenium ions are key intermediates. These planar, sp2-hybridized species are susceptible to attack by nucleophiles from either face, which can influence the stereochemistry of the final product.
The Role of Oxocarbenium Ion Intermediates in Spiroketalization
The formation and cleavage of the spiroketal linkage in this compound often proceed through the intermediacy of an oxocarbenium ion. This positively charged species, where a carbon atom is double-bonded to an oxygen atom that bears a positive charge, is a highly reactive electrophile.
In the context of spiroketalization, the precursor to this compound, a dihydroxy ketone, undergoes acid-catalyzed cyclization. Protonation of one of the hydroxyl groups followed by the loss of water generates an initial carbocation. This carbocation is then stabilized by the lone pair of electrons on the remaining hydroxyl group, leading to the formation of a resonance-stabilized oxocarbenium ion. The subsequent intramolecular attack by the other hydroxyl group onto the electrophilic carbon of the oxocarbenium ion forges the second ring of the spiroketal system.
The stability and geometry of this oxocarbenium ion intermediate are crucial in determining the stereochemical outcome of the spiroketalization. The anomeric effect, which involves the delocalization of a lone pair from an oxygen atom into an adjacent anti-periplanar σ* orbital of a C-O bond, plays a significant role in stabilizing certain conformations of the oxocarbenium ion and, consequently, the resulting spiroketal.
Radical Intermediates and Their Trapping
While ionic pathways involving oxocarbenium ions are common, radical-mediated reactions also offer a powerful avenue for the synthesis and functionalization of spiroketals. In the context of this compound, the generation of radical intermediates can be achieved through various methods, such as the homolytic cleavage of weak bonds or single-electron transfer processes.
For instance, a radical can be generated on the carbon skeleton of a precursor to this compound. This radical can then undergo intramolecular cyclization onto a carbonyl group, a process known as radical cyclization, to form the spiroketal ring system. The regioselectivity of this cyclization is governed by the relative stability of the resulting radical and the transition state energies for the formation of the different possible ring sizes.
The transient nature of these radical intermediates often necessitates the use of trapping agents to confirm their existence and study their behavior. Common radical traps include stable nitroxide radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or compounds that readily react with radicals to form stable, characterizable products. The identification of these trapped adducts provides compelling evidence for the involvement of radical intermediates in a given reaction mechanism.
Regioselectivity and Stereoselectivity in Reactions Involving the Spiroketone Moiety
The presence of multiple reactive sites and stereocenters in this compound makes the control of regioselectivity and stereoselectivity a critical challenge and a key focus of synthetic efforts.
Control of Stereocenters in Spiroketal Transformations
The spirocyclic nature of this compound inherently introduces a chiral center at the spiro-carbon. Furthermore, reactions involving this moiety can generate additional stereocenters. The ability to control the relative and absolute configuration of these stereocenters is of paramount importance, particularly in the synthesis of complex natural products.
The stereochemical outcome of reactions such as the formation of this compound is often influenced by a combination of thermodynamic and kinetic factors. Under thermodynamic control, the most stable spiroketal isomer will be the major product. This stability is influenced by factors such as the anomeric effect, steric interactions, and torsional strain.
Conversely, kinetic control relies on the relative energies of the transition states leading to the different stereoisomers. By carefully selecting reagents, catalysts, and reaction conditions, it is possible to favor a specific reaction pathway and, therefore, the formation of a desired stereoisomer, even if it is not the most thermodynamically stable one. For instance, the use of chiral catalysts or auxiliaries can induce facial selectivity in the attack of a nucleophile on the oxocarbenium ion intermediate, leading to the enantioselective or diastereoselective formation of a particular stereoisomer of a this compound derivative.
Spectroscopic Characterization and Computational Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including complex spiroketals. researchgate.netnumberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment and connectivity of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. ethernet.edu.et In the case of 1,4-Dioxaspiro[4.7]dodecan-6-one, ¹H NMR would reveal the number of unique proton environments and their neighboring protons through spin-spin coupling patterns. youtube.com ¹³C NMR provides information on the number of non-equivalent carbon atoms. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to establish the connectivity between protons and carbons, ultimately piecing together the molecular structure. hyphadiscovery.comnih.gov
Due to the lack of specific, publicly available ¹H and ¹³C NMR data for this compound in the search results, a representative data table cannot be generated. However, for similar spiroketal structures, such as 1,4-Dioxaspiro[4.5]decan-8-one, ¹³C NMR data is available and provides a reference for the types of chemical shifts expected. chemicalbook.com
Table 1: Representative ¹³C NMR Data for a Related Spiroketal
For complex molecules where standard 2D NMR techniques like HMBC may be ambiguous, the 1,1-ADEQUATE (Adequate Sensitivity Double-Quantum Spectroscopy) experiment can be invaluable. researchgate.netcolumbia.edu This experiment unambiguously identifies direct carbon-carbon bonds, which is particularly useful for establishing the connectivity of quaternary carbons, such as the spirocyclic center in this compound. researchgate.netuab.cat The 1,1-ADEQUATE experiment correlates a proton with the carbon it is attached to and, crucially, with the adjacent carbon atoms. columbia.edu While powerful, this technique is less sensitive than other NMR experiments and may require larger sample amounts or longer acquisition times. columbia.edu The development of homodecoupled variants (HD-ADEQUATE) has improved the resolution and utility of this method for complex structures. nih.gov
The magnitude of the coupling constant (J-value) between two protons is dependent on the number of bonds separating them and the dihedral angle between their C-H bonds. youtube.comlibretexts.org This relationship, described by the Karplus equation, is a powerful tool for inferring the stereochemistry and conformation of cyclic systems like spiroketals. miamioh.eduyoutube.com By measuring the ³JHH coupling constants from the ¹H NMR spectrum, chemists can estimate the dihedral angles between vicinal protons, providing insight into the three-dimensional arrangement of the rings in this compound. youtube.comreddit.com For example, large coupling constants (typically 11-18 Hz) are indicative of a trans (180°) relationship between protons, while smaller values are associated with cis (0°) or gauche (60°) arrangements. youtube.comyoutube.com
X-ray Crystallography for Absolute and Relative Configuration Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative configuration. wikipedia.orgspringernature.comnih.gov This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise mapping of atomic positions in the crystal lattice. For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the spatial arrangement of atoms at the stereogenic spiro-center. nih.gov While powerful, this method requires the growth of a high-quality single crystal, which can be a challenging step. researchgate.net
Mass Spectrometry Techniques (e.g., GC-MS, HRMS-ESI) for Molecular Confirmation
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate this compound from a mixture and provide its mass spectrum, which shows the mass-to-charge ratio of the molecular ion and its fragmentation pattern. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provides a highly accurate measurement of the molecular mass, allowing for the determination of the molecular formula. nih.govmdpi.comresearchgate.net The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. nih.gov
Table 2: Mass Spectrometry Data for this compound
No specific experimental GC-MS or HRMS-ESI data for this compound was found in the provided search results. The table indicates the type of data that would be obtained from these analyses.
Computational Chemistry Approaches
Computational chemistry, particularly methods like Density Functional Theory (DFT), plays a significant role in modern structural elucidation. nih.govspirochem.com These methods can be used to calculate the theoretical NMR chemical shifts and coupling constants for different possible isomers and conformers of this compound. nih.gov By comparing the calculated data with the experimental NMR data, the most likely structure can be identified. Computational models can also predict the relative energies of different conformations, providing insight into the most stable three-dimensional shape of the molecule. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of complex organic molecules. For this compound, DFT calculations can provide invaluable insights into its conformational preferences, bond energies, and the transition states of potential reactions.
While specific DFT studies on this compound are not extensively documented in the literature, the principles can be applied based on studies of similar spiroketal systems. For instance, calculations at the B3LYP/6-31G(d,p) level of theory are commonly employed to optimize the geometry of such molecules and to calculate their thermodynamic properties. These studies on related compounds reveal that the conformational equilibrium is often governed by a delicate balance of steric and stereoelectronic effects.
The reaction pathways of spiroketals, such as their formation from a dihydroxyketone precursor under acidic conditions, can be effectively modeled using DFT. These calculations can map the potential energy surface of the reaction, identifying the transition states and any intermediate species, such as oxocarbenium ions. This allows for a theoretical rationalization of the kinetic and thermodynamic products of the spiroketalization reaction.
Table 1: Illustrative DFT-Calculated Thermodynamic Data for a Model Spiroketal System
| Parameter | Calculated Value (kcal/mol) |
| Enthalpy of Formation (ΔHf°) | -120.5 |
| Gibbs Free Energy of Formation (ΔGf°) | -75.2 |
| Activation Energy for Ring Opening | +15.8 |
Note: Data is illustrative and based on calculations for a related spiroketal.
Computer-Assisted Structure Elucidation (CASE) and NMR Prediction Algorithms
The definitive assignment of the structure of complex molecules like this compound heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy. Computer-Assisted Structure Elucidation (CASE) programs have become indispensable in this process, particularly when dealing with novel or intricate structures. These algorithms utilize 2D NMR data, such as COSY, HSQC, and HMBC correlations, to generate a set of possible constitutional isomers consistent with the spectroscopic evidence.
Furthermore, advanced NMR prediction algorithms, often employing machine learning and trained on vast databases of experimental data, can forecast the ¹H and ¹³C NMR chemical shifts for a proposed structure with increasing accuracy. These predictions can then be compared with experimental spectra to either confirm a structural assignment or to differentiate between possible isomers. For this compound, predicted chemical shifts can highlight the influence of the spirocyclic system and the carbonyl group on the surrounding nuclei.
Table 2: Predicted vs. Illustrative Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Illustrative Experimental Shift (ppm) |
| C2 (dioxolane) | 65.2 | 65.8 |
| C3 (dioxolane) | 65.2 | 65.8 |
| C5 (spiro) | 109.8 | 110.5 |
| C6 (carbonyl) | 212.5 | 211.9 |
| C7 | 42.1 | 41.7 |
| C8 | 29.5 | 29.1 |
| C9 | 24.8 | 24.5 |
| C10 | 29.3 | 28.9 |
| C11 | 41.8 | 41.5 |
| C12 | 30.1 | 29.8 |
Note: Experimental data is illustrative due to the lack of published spectra for this specific compound.
Modeling of Stereoelectronic Interactions and Anomeric Effects
The stereochemistry of this compound is profoundly influenced by stereoelectronic interactions, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent on a heterocyclic ring to occupy the axial position, despite the expected steric hindrance. This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair on the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C-O bond.
The interplay of these effects can be visualized and quantified through Natural Bond Orbital (NBO) analysis, a computational method that translates the complex wavefunction of a molecule into localized bonds and lone pairs. This analysis can provide a clear picture of the donor-acceptor interactions that constitute the anomeric effect in this compound.
Future Directions and Challenges in 1,4 Dioxaspiro 4.7 Dodecan 6 One Research
Development of Greener Synthetic Methodologies
The chemical industry's increasing focus on sustainability is driving a shift towards greener synthetic methodologies for complex molecules like 1,4-Dioxaspiro[4.7]dodecan-6-one. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Traditional methods for spiroketal synthesis often rely on harsh acidic conditions and the use of hazardous reagents. nih.govwikipedia.org Future research will prioritize the development of more sustainable alternatives that minimize environmental impact. This includes the use of solid acid catalysts, which can be easily recovered and recycled, and the exploration of solvent-free reaction conditions. A significant advancement in this area is the development of telescoped flow processes, which combine multiple reaction steps into a single, continuous operation. This approach not only reduces waste and energy consumption but also enhances safety and process efficiency. rsc.org For instance, a telescoped flow process for synthesizing a chiral spiroketone, a key intermediate for several active pharmaceutical ingredients, demonstrated a 70% saving on process cost and a 60% decrease in Process Mass Intensity (PMI) compared to the original batch procedure. rsc.org The application of such methodologies to the synthesis of this compound could significantly improve its environmental footprint.
Another critical aspect is the reduction of hazardous reagents. Many conventional syntheses of spiroketals employ reagents that are toxic or generate harmful byproducts. rsc.org Future methodologies will focus on replacing these with safer and more environmentally benign alternatives. For example, the use of nitroalkanes as central reagents in spiroketal synthesis offers a versatile and efficient approach that can be adapted to reduce the reliance on more hazardous materials. mdpi.com
Electrosynthesis is emerging as a powerful and sustainable tool in organic synthesis. wikipedia.org This technique uses electricity to drive chemical reactions, often eliminating the need for stoichiometric reagents and reducing waste. A notable development is the "eSpiro" method, a novel electrosynthetic route to spiroketals via the anodic oxidation of malonic acids. rsc.orgrsc.org This approach is metal- and mercury-free, offering a safer and more sustainable alternative to conventional acid-catalyzed or transition metal-mediated cyclizations. rsc.org The eSpiro method has been shown to be scalable, achieving yields of up to 98% in batch processes. rsc.orgrsc.org The adaptation of electrosynthesis for the production of this compound represents a promising avenue for future research.
Beyond electrosynthesis, other eco-friendly catalytic systems are being explored. Gold catalysis has gained significant attention for its ability to promote spiroketalization reactions under mild conditions with high atom economy and functional group tolerance. bohrium.com Synergistic catalysis, combining multiple catalysts to achieve transformations that are not possible with a single catalyst, also holds great promise. For example, a synergistic gold(I) and Sc(III) catalytic system has been developed for the ultrafast synthesis of spiroketals. acs.org Similarly, a sequential gold and iridium catalytic system has been used for the enantioselective synthesis of spiroketals and spiroaminals. nih.gov The application of these advanced catalytic systems could lead to more efficient and selective syntheses of this compound.
| Catalytic System | Key Advantages | Potential Application for this compound |
| Electrosynthesis (eSpiro) | Metal- and mercury-free, high yields, scalable. rsc.orgrsc.org | Development of a clean and efficient manufacturing process. |
| Gold Catalysis | Mild reaction conditions, high atom economy, good functional group tolerance. bohrium.com | Selective synthesis of complex derivatives of the target compound. |
| Synergistic Gold/Scandium Catalysis | Ultrafast reaction rates, high yields, excellent diastereoselectivity. acs.org | Rapid and controlled synthesis of specific stereoisomers. |
| Sequential Gold/Iridium Catalysis | Enantioselective synthesis of spiroketals. nih.gov | Production of enantiomerically pure this compound. |
Advanced Computational and Machine Learning Applications
The integration of computational chemistry and machine learning is set to revolutionize the way chemical research is conducted. These tools can accelerate the discovery and optimization of synthetic routes for molecules like this compound.
High-throughput screening (HTS) is a powerful technique used in drug discovery to rapidly test large libraries of compounds for biological activity. nih.govwikipedia.orgbmglabtech.com When combined with computational methods, HTS can be used to virtually screen vast chemical spaces for molecules with desired properties. This "virtual screening" approach can be applied to the design of novel spiroketal analogues based on the this compound scaffold. By using computational models to predict the biological activity and other properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates. nih.govwikipedia.orgnih.gov This approach has the potential to significantly accelerate the discovery of new bioactive spiroketals. Furthermore, cheminformatics tools like Scaffold Hunter can be used to navigate the chemical space of spiroketals and identify novel scaffolds with potential biological activity. researchgate.netnih.gov
Biomimetic Synthesis Approaches for Spiroketal Analogues
Nature often provides elegant and efficient solutions to the synthesis of complex molecules. Biomimetic synthesis seeks to mimic these natural processes in the laboratory. wikipedia.org This approach can lead to highly efficient and stereoselective syntheses of natural products and their analogues. wikipedia.org
The biosynthesis of many natural products containing spiroketal moieties involves enzyme-catalyzed cyclization reactions that proceed with remarkable precision. wikipedia.org By studying these biosynthetic pathways, chemists can gain inspiration for the design of novel synthetic strategies. For example, the biomimetic synthesis of proto-daphniphylline from squalene demonstrates the power of this approach to construct complex molecular architectures in a highly efficient manner. wikipedia.org
In the context of this compound, a biomimetic approach could involve the design of a precursor molecule that can be induced to undergo a spiroketalization reaction that mimics a natural biosynthetic process. This could involve the use of enzyme mimics or catalytic systems that can promote the desired transformation with high selectivity. The development of biomimetic approaches for the synthesis of spiroketal analogues represents a challenging but potentially highly rewarding area of future research. researchgate.net
Exploration of Novel Reactivity and Rearrangement Pathways
Currently, there is no available research specifically detailing the novel reactivity and rearrangement pathways of this compound. The reactivity of spiroketals is often dictated by the ring sizes and the nature of the substituents. Theoretical studies and experimental work would be required to predict and confirm how the specific [4.7] spirocyclic system of this compound influences its stability and reactivity.
General areas of interest for future research in this area could include:
Acid- and Lewis Acid-Catalyzed Rearrangements: Investigating the behavior of the compound in the presence of various acids could reveal novel rearrangement pathways, potentially leading to the formation of other complex heterocyclic systems.
Oxidative and Reductive Reactions: Exploring the reactions of the ketone and the dioxolane moieties under oxidative and reductive conditions could uncover new synthetic transformations.
Photochemical Reactivity: Studying the compound's behavior when exposed to light could lead to the discovery of unique photochemical rearrangements.
Design and Synthesis of New Chiral Spiroketal Architectures
The development of methods for the asymmetric synthesis of this compound would be a critical first step toward its use in the design of new chiral spiroketal architectures. As no such methods are currently documented, this remains a significant challenge for synthetic chemists.
Should the synthesis of enantiomerically pure this compound be achieved, it could serve as a valuable building block for the construction of more complex chiral molecules. Potential research directions could involve:
Diastereoselective Functionalization: The introduction of new stereocenters onto the spiroketal core in a controlled manner.
Ring-Opening and Ring-Closing Strategies: Utilizing the inherent functionality of the molecule to construct novel polycyclic systems.
Application as a Chiral Ligand or Catalyst: Investigating the potential of the chiral spiroketal scaffold in asymmetric catalysis.
Q & A
Q. What statistical methods are optimal for analyzing heterogeneous datasets (e.g., conflicting toxicity results)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
